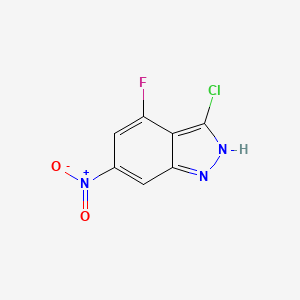

3-Chloro-4-fluoro-6-nitro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-4-fluoro-6-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of chlorine, fluorine, and nitro groups attached to the indazole core, which can significantly influence its chemical properties and biological activities.

Wirkmechanismus

Target of Action

Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

Indazole derivatives have been shown to interact with their targets and cause changes that result in their medicinal properties .

Biochemical Pathways

Indazole derivatives have been known to affect various biochemical pathways, leading to their downstream effects .

Result of Action

Indazole derivatives have been known to have various effects at the molecular and cellular level .

Biochemische Analyse

Biochemical Properties

3-Chloro-4-fluoro-6-nitro-1H-indazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as phosphoinositide 3-kinase (PI3K) and protein kinases, which are crucial in cell signaling pathways . The compound’s nitro group is believed to be involved in redox reactions, influencing the activity of these enzymes. Additionally, this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing its inhibitory effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation by interfering with cell signaling pathways such as the PI3K/Akt pathway . This inhibition leads to reduced gene expression of proteins involved in cell cycle progression and survival. Furthermore, this compound can induce apoptosis by activating caspases and increasing the production of reactive oxygen species (ROS) . In non-cancerous cells, the compound may affect cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the ATP-binding sites of protein kinases, leading to enzyme inhibition . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. Additionally, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators . The compound’s nitro group may undergo reduction, generating reactive intermediates that can further influence cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound in cell cultures has shown sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function may vary depending on the duration of exposure and the specific biological context.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects depends on the animal species and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The compound undergoes reduction, oxidation, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity. Additionally, this compound may influence metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters such as P-glycoprotein, which affects its cellular uptake and efflux . Once inside the cell, this compound may accumulate in specific organelles, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy . The compound’s localization can also affect its stability and degradation within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-6-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 3-chloro-4-fluoroaniline followed by cyclization to form the indazole ring. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as copper acetate for cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-fluoro-6-nitro-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Products with different nucleophiles replacing chlorine or fluorine.

Reduction: 3-Chloro-4-fluoro-6-amino-1H-indazole.

Oxidation: Compounds with additional oxygen-containing functional groups

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-fluoro-6-nitro-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific chemical properties.

Vergleich Mit ähnlichen Verbindungen

- 3-Chloro-6-nitro-1H-indazole

- 4-Fluoro-6-nitro-1H-indazole

- 3-Chloro-4-fluoro-1H-indazole

Comparison: 3-Chloro-4-fluoro-6-nitro-1H-indazole is unique due to the presence of both chlorine and fluorine atoms along with a nitro group. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of fluorine can enhance the compound’s metabolic stability and binding affinity to certain targets, while the nitro group can introduce additional reactivity through bioreduction .

Biologische Aktivität

3-Chloro-4-fluoro-6-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This compound features several functional groups, including chlorine, fluorine, and nitro substituents, which significantly influence its chemical properties and biological activities. The unique combination of these substituents enhances its potential for medicinal applications, particularly in cancer therapy and antimicrobial activity.

Antitumor Activity

Research indicates that indazole derivatives, including this compound, exhibit promising antitumor properties. A study highlighted that compounds with similar structural motifs demonstrated effective inhibition of various cancer cell lines. For instance, derivatives were reported to have IC50 values in the nanomolar range against specific cancer types:

| Compound | Cancer Type | IC50 Value (nM) |

|---|---|---|

| 81c | Colon Cancer (HCT116) | <10 |

| 82a | Multiple Myeloma (MM1.S) | 640 |

| 84 | Various cancers | <50 |

These findings suggest that the presence of halogen and nitro groups may enhance the binding affinity to molecular targets involved in tumor growth regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study focused on Leishmania species, various derivatives of 3-chloro-6-nitro-1H-indazole were synthesized and tested for their efficacy against promastigotes. The results demonstrated significant activity with certain derivatives achieving low micromolar IC50 values:

| Derivative | Target Organism | IC50 Value (μg/mL) |

|---|---|---|

| A | Leishmania major | 25 |

| B | Leishmania braziliensis | 30 |

These results indicate that modifications at the 3 and 6 positions of the indazole ring can lead to enhanced biological activity against parasitic infections .

The mechanism of action for this compound appears to involve interactions with specific enzymes or receptors. The presence of electron-withdrawing groups like chlorine and fluorine can enhance the compound's ability to interact with biological macromolecules, potentially leading to inhibition of critical pathways in cancer cell proliferation or microbial survival. For example, studies have shown that similar compounds can inhibit key kinases involved in cell cycle regulation and apoptosis .

Study on Antitumor Efficacy

In a recent study, researchers synthesized a series of indazole derivatives, including this compound, and tested their antitumor efficacy in vitro and in vivo. The study found that this compound exhibited significant antiproliferative effects on various cancer cell lines with a notable selectivity towards malignant cells compared to normal cells. The observed IC50 values ranged from 10 to 100 nM across different cell lines:

| Cell Line | IC50 Value (nM) |

|---|---|

| HCT116 | 15 |

| MCF7 | 30 |

| HeLa | 25 |

Additionally, in vivo studies demonstrated a reduction in tumor size in xenograft models treated with this compound .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial potential of derivatives derived from this compound against Leishmania species. The study utilized a series of dilution assays to determine the minimum inhibitory concentrations (MICs). Results indicated that certain derivatives not only inhibited parasite growth but also displayed low cytotoxicity towards mammalian cells:

| Derivative | MIC (μg/mL) | Cytotoxicity (CC50 μg/mL) |

|---|---|---|

| C | 20 | >100 |

| D | 15 | >100 |

This highlights the potential for developing new therapeutic agents based on this indazole scaffold .

Eigenschaften

IUPAC Name |

3-chloro-4-fluoro-6-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETKCEGRFLRGPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.